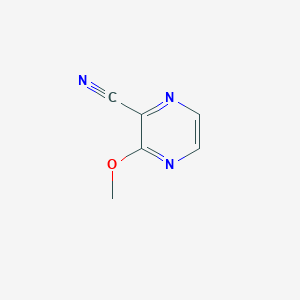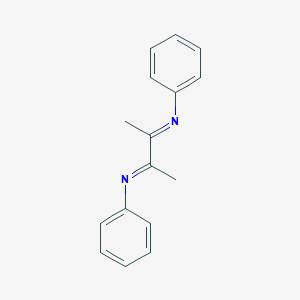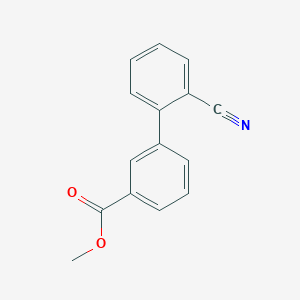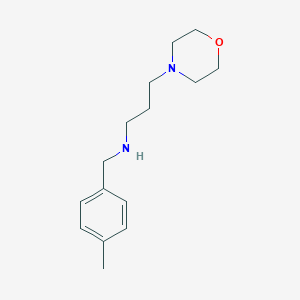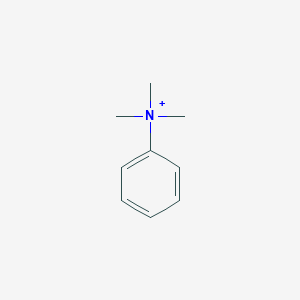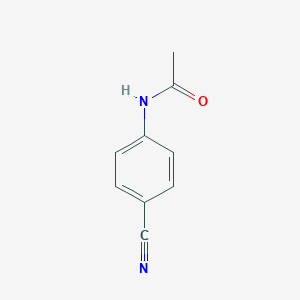
3,3-Dimethyl-5-nitroindolin-2-one
Vue d'ensemble
Description
3,3-Dimethyl-5-nitroindolin-2-one (DMNI) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitro group attached to the indole ring. DMNI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the synthesis of other compounds, such as indoline-2-carboxylic acid (ICA) and indoline-2-carboxamide (ICA-amide).
Applications De Recherche Scientifique
1. Crystallography
- Application : The compound “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the study of crystal structures. Specifically, it was used in the formation of (Z)-3-hydrazono-5-nitroindolin-2-one – dimethyl sulfoxide (1/1), C8H6N4O3 .
- Method : The compound was mixed with hydrazine hydrate and a few drops of acetic acid in absolute ethanol. The mixture was stirred at room temperature for 30 minutes and then refluxed for 3 hours. Ice was added directly to the hot solution, and the precipitate obtained was filtered and washed several times with water .
- Results : The experiment yielded the product in 93% yield. Recrystallization from dimethyl sulfoxide yielded orange crystals suitable for X-ray diffraction analysis .
2. Antitumor Drug Discovery
- Application : “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the design and synthesis of a novel class of antitumor agents .
- Method : Based on enzyme binding features of (Z)-SU5402, a β-pyrrole group was introduced at the 3-position of the indolin-2-one core, resulting in a series of novel 3,5-substituted indolin-2-ones .
- Results : Twenty new compounds with E configuration were designed, synthesized, and bioassayed .
3. Antiviral Activity
- Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antiviral agents .
- Method : Specific derivatives were prepared and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
4. Anti-inflammatory Activity
- Application : Indole derivatives have been found to possess anti-inflammatory properties .
- Method : Specific derivatives were synthesized and their anti-inflammatory activity was evaluated .
- Results : Some compounds were found to be more potent than indomethacin, a commonly used nonsteroidal anti-inflammatory drug .
5. Antioxidant Activity
- Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antioxidants .
- Method : Specific derivatives were prepared and their antioxidant activity was evaluated .
- Results : Certain compounds showed significant antioxidant activity .
6. Antimicrobial Activity
Propriétés
IUPAC Name |
3,3-dimethyl-5-nitro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSOWVJQJFESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573157 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-nitroindolin-2-one | |
CAS RN |
100511-00-0 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

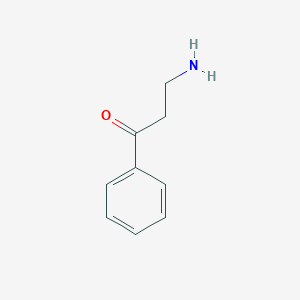
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
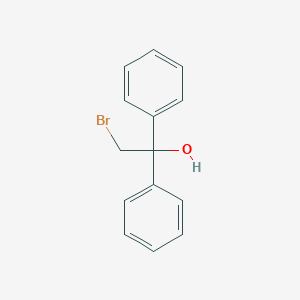
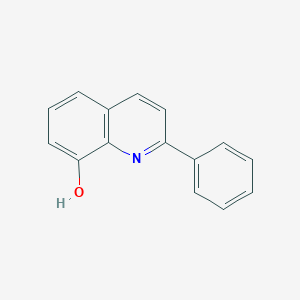
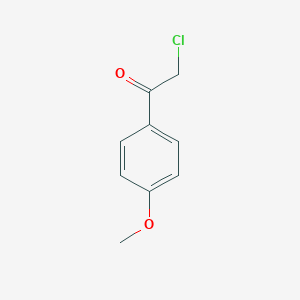
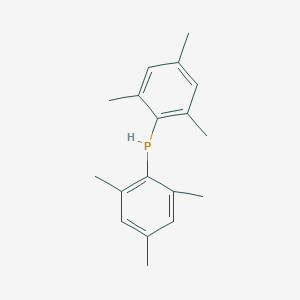
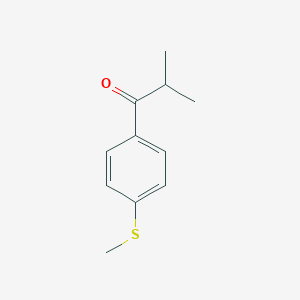
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
